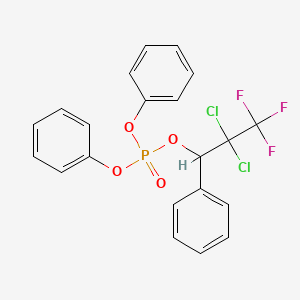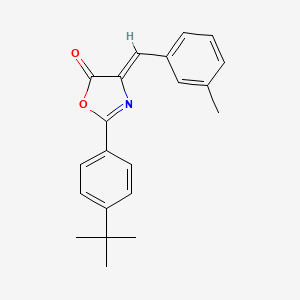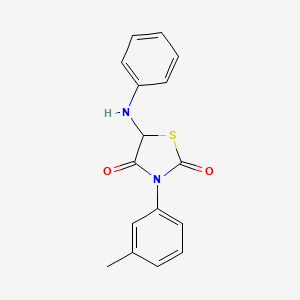
2,2-Dichloro-3,3,3-trifluoro-1-phenylpropyl diphenyl phosphate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2-Dichloro-3,3,3-trifluoro-1-phenylpropyl diphenyl phosphate is a chemical compound with the molecular formula C21H14Cl2F3O4P It is known for its unique structure, which includes both halogenated and aromatic components
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dichloro-3,3,3-trifluoro-1-phenylpropyl diphenyl phosphate typically involves the reaction of 2,2-Dichloro-3,3,3-trifluoro-1-phenylpropanol with diphenyl phosphorochloridate. The reaction is carried out under anhydrous conditions, often in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is typically conducted at low temperatures to prevent side reactions and to ensure high yield and purity of the product .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and to optimize yield. The use of catalysts and advanced purification techniques such as recrystallization and chromatography are common to achieve the desired product quality .
Analyse Chemischer Reaktionen
Types of Reactions
2,2-Dichloro-3,3,3-trifluoro-1-phenylpropyl diphenyl phosphate can undergo various types of chemical reactions, including:
Substitution Reactions: Due to the presence of halogen atoms, it can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Common Reagents and Conditions
Nucleophiles: Such as amines or thiols for substitution reactions.
Oxidizing Agents: Like potassium permanganate or hydrogen peroxide for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, hydrolysis can yield phosphoric acid derivatives, while substitution reactions can produce various substituted phenylpropyl derivatives .
Wissenschaftliche Forschungsanwendungen
2,2-Dichloro-3,3,3-trifluoro-1-phenylpropyl diphenyl phosphate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and interaction with cellular components.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as an additive in various industrial processes
Wirkmechanismus
The mechanism by which 2,2-Dichloro-3,3,3-trifluoro-1-phenylpropyl diphenyl phosphate exerts its effects involves interaction with specific molecular targets. It can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound may also interact with cellular membranes, affecting their permeability and function. The exact pathways involved depend on the specific application and the biological system being studied .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2,2-Dichloro-3,3,3-trifluoropropionic acid
- 2,2-Dichloro-3,3,3-trifluoropropionic acid, n-propyl ester
- 2,2-Dichloro-3,3,3-trifluoro-1-phenylpropanol
Uniqueness
2,2-Dichloro-3,3,3-trifluoro-1-phenylpropyl diphenyl phosphate is unique due to its combination of halogenated and aromatic groups, which confer distinct chemical properties. This uniqueness makes it valuable for specific applications where such properties are desired, such as in the development of specialized reagents and materials .
Eigenschaften
Molekularformel |
C21H16Cl2F3O4P |
|---|---|
Molekulargewicht |
491.2 g/mol |
IUPAC-Name |
(2,2-dichloro-3,3,3-trifluoro-1-phenylpropyl) diphenyl phosphate |
InChI |
InChI=1S/C21H16Cl2F3O4P/c22-20(23,21(24,25)26)19(16-10-4-1-5-11-16)30-31(27,28-17-12-6-2-7-13-17)29-18-14-8-3-9-15-18/h1-15,19H |
InChI-Schlüssel |
LKMJZAJMOTZCRV-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C(C(C(F)(F)F)(Cl)Cl)OP(=O)(OC2=CC=CC=C2)OC3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-{[(4-Bromophenyl)carbonyl]amino}phenyl 4-bromo-3-(piperidin-1-ylsulfonyl)benzoate](/img/structure/B11690462.png)
![N'-[(E)-9-anthrylmethylidene]-3-(4-methylphenyl)-1H-pyrazole-5-carbohydrazide](/img/structure/B11690468.png)
![4-chloro-N-[4-hydroxy-3-(6-methyl-1,3-benzoxazol-2-yl)phenyl]-3-nitrobenzamide](/img/structure/B11690474.png)
![4-chloro-N'-[(E)-(5-methylfuran-2-yl)methylidene]benzohydrazide](/img/structure/B11690483.png)

![2-(2,4-dimethylphenoxy)-N'-[(Z)-(4-hydroxy-3,5-dimethoxyphenyl)methylidene]acetohydrazide](/img/structure/B11690499.png)
![(5Z)-3-cyclohexyl-5-[(3,5-dibromo-4-hydroxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B11690501.png)

![(4Z)-4-[2-(2-chloro-4-nitrophenyl)hydrazinylidene]-2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-5-methyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B11690506.png)
![(2Z,5Z)-5-{4-[(2-chlorobenzyl)oxy]-3-iodo-5-methoxybenzylidene}-2-[(3,5-dimethylphenyl)imino]-1,3-thiazolidin-4-one](/img/structure/B11690507.png)
![N'-[(E)-[4-(2,4-Dinitrophenoxy)-3-methoxyphenyl]methylidene]-2-[(4-nitrophenyl)sulfanyl]acetohydrazide](/img/structure/B11690517.png)

![(2Z,5Z)-5-benzylidene-3-(2-methylphenyl)-2-[(2-methylphenyl)imino]-1,3-thiazolidin-4-one](/img/structure/B11690551.png)

